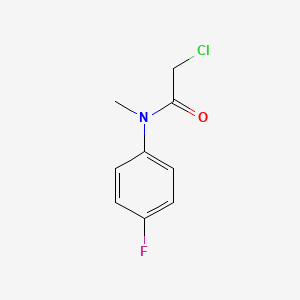

2-chloro-N-(4-fluorophenyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMQNRFKYTXLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 2 Chloro N 4 Fluorophenyl N Methylacetamide

Classical and Evolving Synthetic Routes for Acetamide (B32628) Formation

The formation of the acetamide linkage in 2-chloro-N-(4-fluorophenyl)-N-methylacetamide is predominantly achieved through well-established acylation reactions. However, the strategic introduction of substituents and the control of regioselectivity are crucial aspects of its synthesis.

Acylation Reactions with Chloroacetyl Chloride

The most direct and widely employed method for the synthesis of this compound is the N-acylation of N-methyl-4-fluoroaniline with chloroacetyl chloride. This reaction is a classical example of nucleophilic acyl substitution, where the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. nih.govnih.gov Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. nih.govresearchgate.net The choice of solvent can vary, with inert solvents like toluene, dimethylformamide (DMF), or dichloromethane (B109758) being frequently used. researchgate.netnih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. nih.govorganic-chemistry.org

A typical procedure involves the dropwise addition of chloroacetyl chloride to a stirred solution of N-methyl-4-fluoroaniline and a base in an appropriate solvent. organic-chemistry.org After the reaction is complete, an aqueous workup is usually performed to remove the hydrochloride salt of the base and other water-soluble impurities. The desired product, this compound, can then be isolated by extraction and purified by recrystallization or chromatography. The yields for this type of acylation are often high. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | N-methyl-4-fluoroaniline | researchgate.net |

| Acylating Agent | Chloroacetyl chloride | nih.govresearchgate.net |

| Base | Triethylamine or Pyridine | nih.govresearchgate.net |

| Solvent | Toluene, Dichloromethane, or DMF | researchgate.netnih.govnih.gov |

| Temperature | Room temperature to reflux | researchgate.netorganic-chemistry.org |

Halogenation and Substitution Strategies

While the direct use of chloroacetyl chloride is the most common approach, alternative strategies involving halogenation or substitution at the α-position of a pre-formed acetamide could also be envisioned. For instance, the α-chlorination of N-(4-fluorophenyl)-N-methylacetamide could theoretically yield the target compound. Methods for the α-chlorination of carbonyl compounds are known and can involve reagents like sulfuryl chloride or N-chlorosuccinimide. nih.gov However, these methods can sometimes lack selectivity and may lead to side reactions, such as chlorination of the aromatic ring, especially in activated systems.

Another approach could involve the synthesis of an α-hydroxy acetamide, followed by substitution of the hydroxyl group with a chlorine atom using a reagent like thionyl chloride or phosphorus pentachloride. This multi-step process is generally less efficient than direct acylation with chloroacetyl chloride and is therefore less commonly used for the preparation of this specific compound.

Regioselective Synthesis Approaches

The synthesis of this compound from N-methyl-4-fluoroaniline and chloroacetyl chloride is inherently regioselective. The acylation occurs exclusively at the nitrogen atom of the secondary amine, as it is the most nucleophilic site in the molecule. The electronic and steric environment of the nitrogen atom in N-methyl-4-fluoroaniline directs the acylation to this position. The presence of the methyl group on the nitrogen enhances its nucleophilicity compared to the corresponding primary aniline (B41778).

In cases where multiple nucleophilic sites are present in a more complex starting material, the regioselectivity of acylation can be influenced by several factors. Steric hindrance around a particular nucleophilic center can disfavor acylation at that site. beilstein-journals.orgnih.gov The electronic properties of substituents on the aromatic ring can also modulate the nucleophilicity of the amine and thus affect the reaction rate and selectivity. beilstein-journals.orgnih.gov For N-methyl-4-fluoroaniline, the fluorine atom at the para position has a modest influence on the nucleophilicity of the nitrogen atom, and the acylation proceeds readily and with high regioselectivity at the nitrogen.

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dominated by the presence of the electrophilic α-chloroacetyl group, which readily participates in nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetyl group of this compound is highly susceptible to nucleophilic substitution. This reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives. researchgate.net

Common nucleophiles include amines, alcohols, thiols, and carbanions. For example, reaction with primary or secondary amines can lead to the corresponding α-aminoacetamides. Alkoxides or phenoxides can be used to introduce an ether linkage, while thiols or thiolates will form thioethers. These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon were chiral.

The ease of this substitution makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity. nih.gov

Cyclization and Heterocycle Formation via Derivatization

The reactive nature of the chloroacetyl group in this compound and its derivatives allows for its use in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.net By first introducing a suitable nucleophilic group into a derivative of the molecule, subsequent intramolecular cyclization can lead to the formation of a variety of ring systems.

One common strategy involves the reaction of N-aryl-2-chloroacetamides with a binucleophile, which can lead to the formation of heterocycles. For instance, derivatives of 2-chloro-N-phenylacetamides can be used to synthesize quinoxalinones through a tandem nitrosation and cyclization process. nih.govorganic-chemistry.org Another example is the synthesis of lactams, which can be achieved through intramolecular amidation of a suitably positioned carboxylic acid group or through other cyclization strategies. researchgate.netnih.gov

Furthermore, intramolecular Friedel-Crafts type reactions can be employed. beilstein-journals.orgmasterorganicchemistry.com For example, under the influence of a Lewis acid, the acyl group could potentially acylate the electron-rich fluorophenyl ring, although this is less likely to be a facile process in this specific case due to the deactivating nature of the amide group. More commonly, a nucleophile is first introduced by substitution of the chlorine, and this newly introduced group then participates in the cyclization. For instance, the synthesis of benzodiazepines can be achieved from haloacetamidophenyl ketones.

The versatility of this compound as a precursor for heterocycles is a key aspect of its chemical utility. The specific heterocyclic system formed depends on the nature of the nucleophile used in the initial substitution reaction and the subsequent cyclization conditions.

| Starting Material Derivative | Reagents and Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| N-Aryl cyanoacetamide | tert-Butyl nitrite, Cs₂CO₃, HOAc | Quinoxalinone | nih.govorganic-chemistry.org |

| Haloacetamidophenyl ketone | Hexamethylenetetramine, NH₃ | Benzodiazepine | beilstein-journals.org |

| N-Aryl-γ-aminobutyric acid derivative | Dehydrating agent | γ-Lactam | researchgate.net |

| 2-(2-Vinylphenyl)acetaldehyde derivative | BF₃·Et₂O, electron-rich aromatic | 4-Aryltetralin-2-ol (via Prins/Friedel-Crafts) | nih.gov |

Redox Chemistry and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the amide, the α-chloro substituent, and the fluorinated aromatic ring.

Redox Chemistry

The redox chemistry of this molecule is not extensively documented in dedicated studies, but can be inferred from the general reactivity of its functional groups. The amide functional group is generally resistant to mild oxidizing and reducing agents. However, the carbonyl can be reduced to a methylene (B1212753) group (-CH2-) under forcing conditions using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the acetamide into the corresponding N-(2-chloroethyl)-N-methyl-4-fluoroaniline.

Oxidative processes can target other parts of the molecule. For instance, oxidative N-demethylation is a known transformation for N,N-dialkyl anilines and related amides, which could potentially convert the N-methyl group into a formyl group or lead to its complete removal. ias.ac.in The C-Cl bond can also undergo reductive cleavage using various methods, including catalytic hydrogenation or dissolving metal reductions, to yield N-(4-fluorophenyl)-N-methylacetamide.

Functional Group Interconversions (FGI)

Functional group interconversions are pivotal in leveraging this compound as a synthetic intermediate. The most significant transformations involve the chloroacetyl moiety.

Displacement of Chloride: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conversion of the C-Cl bond into a variety of other functional groups, including C-O, C-N, and C-S bonds, through SN2 reactions. researchgate.net

Conversion to N-Aryl Glycines: A notable rearrangement and interconversion involves treating 2-chloro-N-arylacetamides with a base. This can lead to the formation of N-aryl glycine (B1666218) derivatives. nih.govresearchgate.net This one-pot procedure often proceeds through an intermediate 1,4-diarylpiperazine-2,5-dione, which is subsequently cleaved to afford the desired N-aryl glycine. nih.govresearchgate.net This transformation converts the chloroacetamide side chain into a valuable amino acid derivative. mdpi.com

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse library of related compounds. Modifications can be targeted at the acetamide nitrogen, the aromatic ring, or the chloroacetyl side chain.

The N-substituted amide linkage provides opportunities for specific chemical modifications, including cleavage of the N-aryl or N-methyl groups.

Cleavage of the N-Aryl Bond: The bond between the nitrogen and the 4-fluorophenyl ring can be selectively cleaved under specific oxidative conditions. Reagents such as 2-iodoxybenzoic acid (IBX) have been shown to promote the oxidative cleavage of C(aryl)–N bonds in secondary amides, yielding primary amides while leaving the C(carbonyl)–N bond intact. acs.orgacs.org This metal-free reaction proceeds under mild conditions and provides a route to N-methyl-2-chloroacetamide from the parent molecule. acs.org

Deacylation: The entire acetyl group can be removed to regenerate the parent amine, N-methyl-4-fluoroaniline. Thionyl chloride (SOCl2) has been reported to catalyze the selective deacylation of N-arylacetamides under anhydrous conditions, offering an efficient method for this transformation. semanticscholar.org

N-Demethylation: The N-methyl group can be removed to yield the corresponding secondary amide, 2-chloro-N-(4-fluorophenyl)acetamide. While various methods exist for the N-demethylation of tertiary amines and alkaloids, google.comresearchgate.net specific protocols for N-methyl amides have also been developed. For example, copper-catalyzed N-demethylation in the presence of an oxidant like N-fluorobenzenesulfonimide has been reported. organic-chemistry.org Base-oxidant systems like triethylamine and tert-butyl hydroperoxide (TBHP) have also proven effective for the N-demethylation of arylamines. ias.ac.in

The 4-fluorophenyl ring can be functionalized via electrophilic aromatic substitution (EAS). The N-acetyl-N-methylamino group is an activating substituent and an ortho, para-director. ijarsct.co.in Since the para position is occupied by the fluorine atom, electrophilic attack is directed primarily to the ortho positions (C2 and C6) relative to the nitrogen atom.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using standard nitrating mixtures, such as a combination of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com This reaction would be expected to yield 2-chloro-N-(2-nitro-4-fluorophenyl)-N-methylacetamide. Various other nitrating systems have been developed for anilide derivatives. sci-hub.se

Halogenation: Halogens such as bromine or chlorine can be introduced at the ortho position. This is typically accomplished using N-halosuccinimides (NBS or NCS) as the halogen source, often in the presence of a Lewis acid or transition metal catalyst to enhance regioselectivity. nih.govresearchgate.net

Sulfonation and Friedel-Crafts Reactions: Other standard EAS reactions, such as sulfonation using fuming sulfuric acid or Friedel-Crafts alkylation/acylation using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl3), can also be employed to introduce sulfonyl, alkyl, or acyl groups at the positions ortho to the amide substituent. libretexts.org

The most versatile handle for structural modification is the chloroacetyl side chain. The chlorine atom is readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for extensive elaboration and diversification. researchgate.net

The following table summarizes the reaction of the chloroacetyl moiety with various nucleophiles to generate new derivatives.

| Nucleophile Type | Reagent Example | Product Class |

| Nitrogen | Ammonia, Primary/Secondary Amines (e.g., Piperidine) | α-Amino Acetamides |

| Oxygen | Sodium Methoxide, Sodium Phenoxide | α-Ether Acetamides |

| Sulfur | Sodium Hydrosulfide, Thiophenols | α-Thioether Acetamides |

| Azide (B81097) | Sodium Azide (NaN3) | α-Azido Acetamides |

| Carbon | Cyanide (e.g., KCN), Malonic Esters | α-Cyano/Alkylated Acetamides |

Reaction with Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to form N-substituted glycine amide derivatives. libretexts.orgchemguide.co.uk This reaction is fundamental in building more complex molecules containing a diamine or amino acid amide scaffold.

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can be used to synthesize α-ether or α-aryloxy acetamides, introducing new ethereal linkages into the molecule. researchgate.net

Reaction with Sulfur Nucleophiles: The reaction with thiols or their conjugate bases (thiolates) provides a straightforward route to α-thioether derivatives. nih.gov These sulfur-containing compounds are valuable intermediates in medicinal and materials chemistry.

Reaction with Azide Ion: Treatment with sodium azide yields 2-azido-N-(4-fluorophenyl)-N-methylacetamide. masterorganicchemistry.com The resulting azide is a versatile intermediate that can be reduced to a primary amine (forming an α-amino acetamide) or used in copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to form triazoles. researchgate.net

Advanced Structural and Conformational Analysis of 2 Chloro N 4 Fluorophenyl N Methylacetamide

Solid-State Structural Elucidation

To date, a single-crystal X-ray diffraction study for 2-chloro-N-(4-fluorophenyl)-N-methylacetamide has not been reported. However, the crystal structure of the analogous compound, 2-chloro-N-(4-fluorophenyl)acetamide, which lacks the N-methyl group, provides a valuable framework for understanding the potential solid-state characteristics of the title compound. nih.govresearchgate.net

A detailed single-crystal X-ray diffraction study of 2-chloro-N-(4-fluorophenyl)acetamide reveals its crystallographic parameters. nih.govresearchgate.net This data serves as a foundational reference for predicting the crystal packing of the N-methylated derivative.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 4.7410 (9) |

| b (Å) | 20.062 (4) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

| Z | 4 |

For this compound, with an empirical formula of C₉H₉ClFNO and a molecular weight of 201.63, one would anticipate a different set of crystallographic parameters due to the addition of the methyl group. The increased molecular volume and altered intermolecular forces would likely lead to a different crystal packing arrangement and unit cell dimensions.

The crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide is stabilized by a network of intermolecular N-H···O hydrogen bonds, which form infinite chains along the c-axis. nih.govresearchgate.net Additionally, an intramolecular C-H···O hydrogen bond is observed, contributing to the formation of a six-membered ring. nih.govresearchgate.net

The most significant structural difference in this compound is the absence of the N-H proton, which is replaced by a methyl group. This substitution precludes the formation of the strong N-H···O hydrogen bonds that are dominant in the unmethylated analogue. Consequently, the intermolecular interactions in the crystalline state of the title compound would be governed by weaker forces, such as C-H···O interactions, and potentially halogen bonding involving the chlorine atom. The presence of the fluorine atom on the phenyl ring could also lead to C-H···F interactions.

In the solid state, 2-chloro-N-(4-hydroxyphenyl)acetamide, a related compound, is significantly distorted from planarity, with a twist angle of 23.5 (2)° between the planes of the hydroxybenzene and acetamide (B32628) groups. nih.gov This conformation is supported by intramolecular C-H···O and N-H···Cl contacts. nih.gov For 2-chloro-N-(4-fluorophenyl)acetamide, the molecular structure is also non-planar. nih.govresearchgate.net

For this compound, the introduction of the N-methyl group would likely influence the rotational barrier around the N-C(aryl) bond and the amide C-N bond. The steric hindrance introduced by the methyl group could lead to a different preferred conformation in the crystalline state compared to its unmethylated counterpart. The planarity of the acetamide group and its orientation relative to the fluorophenyl ring would be key conformational parameters.

Solution-State Spectroscopic Investigations

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons of the chloroacetyl group, and the aromatic protons of the 4-fluorophenyl ring. The ¹³C NMR spectrum would similarly display characteristic peaks for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting C-F coupling.

Advanced NMR techniques, such as variable-temperature NMR, could be employed to study the conformational dynamics in solution. The rotation around the amide C-N bond in N,N-disubstituted amides can be restricted, leading to the observation of distinct signals for different conformers at low temperatures. In a related compound, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, detailed ¹H and ¹³C NMR data have been used for its characterization. mdpi.com The chemical shifts observed for the N-methyl group and the methylene protons in this compound would be sensitive to the electronic environment and the conformational preferences in solution.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and providing a molecular fingerprint. For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group. In a similar molecule, 2-chloro-N-methyl-N-phenylacetamide, the C=O stretch for the tertiary amide is observed at 1670.41 cm⁻¹. ijpsr.info

The vibrational spectrum would also feature bands corresponding to:

C-N stretching of the tertiary amide.

C-Cl stretching of the chloroacetyl group.

Vibrations of the 4-fluorophenyl ring, including C-F stretching and C-H bending modes.

In contrast to its unmethylated analogue, 2-chloro-N-(4-fluorophenyl)acetamide, the IR and Raman spectra of the title compound will lack the characteristic N-H stretching and bending vibrations. For comparison, 2-chloro-N-(4-hydroxyphenyl)acetamide shows an N-H stretch at 3200 cm⁻¹ and a C=O stretch at 1640 cm⁻¹. nih.gov The absence of these N-H related bands would be a clear spectroscopic indicator of the N-methylation. The study of solvent effects on the IR spectra of N-methylacetamide has shown that the amide I band (primarily C=O stretch) is sensitive to the solvent environment, which would also be expected for the title compound. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

The fragmentation pathway of this compound under mass spectrometry provides critical information for its structural elucidation. While direct experimental spectra for this specific compound are not widely published, a plausible fragmentation pattern can be deduced based on the established principles of mass spectrometry for amides, aromatic compounds, and halogenated molecules. wikipedia.orglibretexts.orgmiamioh.edu

Upon electron ionization, the molecule is expected to form a molecular ion ([M]+•). The primary fragmentation pathways likely involve cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen atom, as these are typically the most labile sites.

One of the principal fragmentation routes is the α-cleavage at the carbonyl group. This can result in the loss of the chloromethyl radical (•CH2Cl), leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the cleavage of the amide bond (C-N bond), which can generate ions corresponding to the N-(4-fluorophenyl)-N-methylaminyl part and the chloroacetyl moiety.

Further fragmentation of the N-(4-fluorophenyl)-N-methyl fragment can occur, for instance, through the loss of a methyl radical (•CH3) from the nitrogen atom. The aromatic ring can also undergo characteristic fragmentations.

A proposed fragmentation pathway is detailed in the table below, outlining the major expected fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Step |

| Molecular Ion | [C9H9ClFNO]+• | 201/203 | Ionization of the parent molecule |

| Acylium Ion | [C8H8FNO]+ | 153 | Loss of •CH2Cl from the molecular ion |

| N-(4-fluorophenyl)-N-methyl cation | [C7H7FN]+ | 124 | Cleavage of the CO-N bond |

| 4-fluorophenyl cation | [C6H4F]+ | 95 | Fragmentation of the N-(4-fluorophenyl)-N-methyl fragment |

| Chloroacetyl cation | [C2H2ClO]+ | 77/79 | Cleavage of the CO-N bond |

This interactive table outlines the predicted fragmentation of this compound.

Chiroptical Properties of Enantiopure Analogues and Derivatives

While this compound itself is not chiral, the introduction of a chiral center would lead to enantiomers with distinct chiroptical properties. The study of such enantiopure analogues and derivatives is crucial for understanding their stereochemistry and interaction with other chiral molecules. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are instrumental in this regard. rsc.orgacs.orgrsc.org

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. elsevierpure.comnih.gov An enantiopure compound will exhibit a unique CD spectrum, which is a mirror image of the spectrum of its enantiomer. This property is invaluable for determining the absolute configuration of chiral molecules and for studying conformational changes. rsc.orgacs.org

For hypothetical chiral analogues of this compound, the amide chromophore would play a significant role in the CD spectrum. The electronic transitions of the amide group, which are sensitive to the chiral environment, would give rise to characteristic CD signals. The spatial arrangement of the aromatic ring and other substituents relative to the chiral center would dictate the sign and magnitude of these signals.

The chiroptical properties of chiral amides are influenced by factors such as the nature of the substituents, the solvent, and the temperature, all of which can affect the conformational equilibrium of the molecule. acs.orgrsc.org

| Chiroptical Technique | Principle | Application for Enantiopure Analogues |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration, study of conformational changes, and assessment of enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Complements CD in stereochemical analysis. |

This interactive table summarizes the key chiroptical techniques and their applications.

Computational and Theoretical Investigations of 2 Chloro N 4 Fluorophenyl N Methylacetamide

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one of electron density, DFT allows for a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 2-chloro-N-(4-fluorophenyl)-N-methylacetamide.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound, providing a basis for understanding its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This table outlines the common reactivity descriptors calculated from HOMO and LUMO energies obtained through DFT calculations.

Conformational Landscape and Energy Minima

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom, gives rise to various conformers with different energies. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact with a biological target.

DFT calculations are instrumental in exploring this landscape. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of stable conformers, which correspond to energy minima on this surface, and the transition states that separate them. For N-aryl-N-methyl amides, the rotational barrier around the C-N bond is of particular interest due to the partial double bond character of this linkage. Studies on related N-aryl amides have shown that the conformational preferences are influenced by steric and electronic interactions between the substituents on the nitrogen and the carbonyl oxygen. For instance, in N-(2-azulenyl)-N-methyl amides, the planarity of the aromatic ring with the amide group significantly affects the cis/trans conformational preference. nih.govacs.org

Spectroscopic Parameter Prediction and Validation

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. This synergy between theoretical and experimental spectroscopy is a powerful tool for structural elucidation.

For this compound, DFT can be employed to predict its vibrational spectra, including infrared (IR) and Raman frequencies. The calculation of the harmonic vibrational frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra. Theoretical studies on related haloacetanilides have demonstrated the utility of DFT in assigning vibrational modes and understanding the influence of substituents on the vibrational frequencies. nih.gov

Furthermore, DFT is also capable of predicting nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of 1H, 13C, and other active nuclei can be estimated. These predicted spectra can be instrumental in the interpretation of experimental NMR data and in confirming the proposed molecular structure.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be used to study its behavior in an aqueous solution. This would provide information on its solvation, the dynamics of its internal motions, and the stability of different conformers in a condensed phase. While specific MD studies on this compound are not prevalent in the literature, simulations of the simpler N-methylacetamide have been conducted to understand the dynamics of the peptide bond and its interactions with water. nih.gov These studies provide a framework for how the dynamic behavior of the acetamide (B32628) group in this compound could be investigated. Such simulations would be particularly valuable for understanding how the fluorophenyl and methyl substituents influence the molecule's flexibility and its interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like N-(substituted phenyl)-2-chloroacetamides, QSAR studies can be particularly insightful. A study on a series of such compounds, including the N-(4-fluorophenyl) derivative, investigated their antimicrobial activity. nih.govsrce.hrresearchgate.netnih.govresearchgate.net This research highlighted the importance of various molecular descriptors in determining the biological efficacy of these molecules.

Key molecular descriptors often considered in QSAR studies of chloroacetamides include:

| Descriptor Category | Examples | Relevance to Antimicrobial Activity |

| Electronic | Dipole moment, Partial charges | Influences interactions with polar biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Affects the ability of the molecule to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |

This table presents common descriptor categories used in QSAR studies and their significance in predicting the antimicrobial activity of chloroacetamide derivatives.

The findings from such QSAR analyses can guide the design of new chloroacetamide derivatives with potentially enhanced antimicrobial properties. For instance, the aforementioned study on N-(substituted phenyl)-2-chloroacetamides found that halogenated p-substituted phenyl rings, as seen in the 4-fluoro derivative, were among the most active, suggesting that high lipophilicity contributes to their ability to traverse the cell membranes of microorganisms. nih.govsrce.hrresearchgate.net

Ligand-Based Pharmacophore Modeling

A key component of many QSAR studies and a powerful tool in its own right is ligand-based pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

In the context of this compound and its analogs, a ligand-based pharmacophore model could be developed based on a set of structurally related compounds with known antimicrobial activities. By aligning the active molecules and identifying the common chemical features and their spatial relationships, a pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential antimicrobial agents that fit the pharmacophoric requirements. While a specific pharmacophore model for this class of compounds is not detailed in the provided search results, the methodology has been successfully applied to identify novel inhibitors for various biological targets. mdpi.commdpi.comresearchgate.netnih.gov The development of such a model for N-arylacetamides would be a logical step in the rational design of new derivatives with improved activity.

Molecular Docking for Binding Site Analysis

Extensive searches of scientific literature and computational databases did not yield any specific molecular docking studies or binding site analyses for the compound this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets in order to predict the affinity and activity of the small molecule. The absence of such studies for this compound indicates that its interactions with specific biological targets have not yet been characterized using this in silico approach within the scope of the available literature.

Consequently, there is no data available to present on binding energies, interacting amino acid residues, or specific binding pocket geometries for this particular compound. Further research would be necessary to perform molecular docking simulations and elucidate its potential binding interactions with various biological macromolecules.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Synthesis of Complex Small Molecules and Natural Product Analogues

The construction of complex small molecules and analogues of natural products often relies on the strategic assembly of molecular fragments. N-aryl-2-chloroacetamides serve as key building blocks in this process, primarily by acting as electrophilic agents that connect different parts of a molecule.

Research on related compounds, such as various N-(substituted phenyl)-2-chloroacetamides, demonstrates their role in linking molecular scaffolds. nih.gov The chloroacetamide group's ability to react with a wide range of nucleophiles—including amines, thiols, and alcohols—makes it a versatile handle for forging new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. tandfonline.comresearchgate.net This reactivity is fundamental to "diverted total synthesis," a strategy where intermediates in a synthetic pathway to a known natural product are "diverted" to create a library of related but novel analogues. ucl.ac.uk

For instance, the synthesis of hybrid molecules often involves the use of a chloroacetamide moiety to link two different pharmacophores. A study on N-(4-acetylphenyl)-2-chloroacetamide showed it could be used as a precursor to link a benzothiazole (B30560) unit to a phenyl ring, which was then further elaborated into more complex pyrazole (B372694) and thiazolin-4-one derivatives. researchgate.net While not natural products themselves, these complex molecules often mimic the structural motifs and functional group displays of natural products, leading to the discovery of novel biological activities. The reliable and straightforward reactions of chloroacetamides are crucial for the efficiency of such multi-step synthetic sequences.

Formation of Heterocyclic Scaffolds

One of the most significant applications of N-aryl-2-chloroacetamides is in the synthesis of heterocyclic compounds. tandfonline.comresearchgate.net Heterocycles are core components of a vast number of pharmaceuticals, agrochemicals, and natural products. The reactivity of the chloroacetamide moiety is perfectly suited for reactions that not only form a new bond but also initiate a cyclization cascade to build a ring system.

The key mechanism involves a two-step process:

Initial Nucleophilic Substitution: A molecule containing a nucleophilic group (like a thiol or amine) attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion.

Intramolecular Cyclization: A second nucleophilic site on the attacking molecule then reacts with the amide carbonyl or another electrophilic center to close the ring.

This strategy has been successfully employed to create a wide variety of heterocyclic systems using N-aryl-2-chloroacetamide precursors. researchgate.net For example, reaction with 2-mercaptonicotinonitrile (B1308631) derivatives leads to the formation of thieno[2,3-b]pyridines, a scaffold of significant pharmacological interest. acs.orgsemanticscholar.org Other documented examples using various N-aryl-2-chloroacetamides as precursors include the synthesis of:

Imidazoles researchgate.net

Pyrroles researchgate.net

Thiazolidine-4-ones researchgate.net

Thiophenes researchgate.net

Benzoxazinones researchgate.net

The specific heterocyclic system formed depends on the functional groups present in the nucleophilic partner. This modularity allows chemists to generate diverse libraries of heterocycles by simply varying the starting materials reacted with the chloroacetamide core.

| Precursor Type | Reactant | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| 2-Chloro-N-arylacetamide | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine | acs.org |

| 2-Chloro-N-arylacetamide | Sodium Saccharin | 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide derivative | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | N-aryl-2-(benzothiazol-2-ylthio)acetamide | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 6-Amino-2-mercaptopyrimidin-4-ol | Sulfide Product for further cyclization | researchgate.net |

Design Principles for Novel Molecular Scaffolds and Chemical Probes

The design of new molecular scaffolds and chemical probes requires components that can be reliably and selectively modified. nih.gov Haloacetamides, particularly chloroacetamides, are frequently used in this context due to their status as moderately reactive electrophiles, often referred to as "covalent warheads." nih.gov

Novel Molecular Scaffolds: The design principles for using a molecule like 2-chloro-N-(4-fluorophenyl)-N-methylacetamide in scaffold design would leverage its distinct parts:

The N-aryl group (4-fluorophenyl-N-methyl): This portion can be varied to control properties like lipophilicity, solubility, and steric bulk, and to establish specific non-covalent interactions with biological targets.

The Chloroacetyl Group: This is the reactive handle. Its consistent and predictable reactivity allows it to serve as a universal connector point. A scaffold can be built out from this point by reacting it with various nucleophiles, as detailed in the synthesis of heterocycles. researchgate.netacs.org

Chemical Probes: Chemical probes are small molecules used to study biological systems. Affinity-based probes, for instance, often consist of a recognition element (a ligand for a target protein), a linker, and a reporter tag (like biotin (B1667282) or a fluorophore). nih.gov Chloroacetamides are excellent candidates for the reactive component of such probes. They can be used to covalently attach the probe to a nucleophilic amino acid residue, most commonly cysteine, on a target protein. acs.org This covalent and irreversible binding is useful for target identification and validation. While highly reactive chloroacetamides can lead to off-target effects, their reactivity can be tuned by modifying adjacent structures, making them valuable tools in the design of targeted covalent inhibitors and probes. nih.gov

| Feature | Role in Design | Example Application | Reference |

|---|---|---|---|

| Electrophilic Chloromethyl Group | Acts as a reactive "warhead" or linker attachment point. | Covalent labeling of cysteine residues in proteins. | nih.govacs.org |

| Tunable N-Aryl Substituent | Modulates physicochemical properties (e.g., lipophilicity, polarity) and target recognition. | Optimizing biological activity by varying substituents on the phenyl ring. | nih.gov |

| Versatile Reactivity | Enables facile reaction with S, N, and O nucleophiles. | Building diverse libraries of heterocyclic compounds. | tandfonline.comresearchgate.net |

Molecular Interactions and Mechanistic Studies of 2 Chloro N 4 Fluorophenyl N Methylacetamide Analogues

Ligand-Target Binding Mechanisms at the Molecular Level (e.g., Enzyme Inhibition)

The primary mechanism by which 2-chloro-N-(4-fluorophenyl)-N-methylacetamide analogues exert their effects is through covalent inhibition of enzymes. The chloroacetamide moiety is a key reactive group, acting as an electrophile that can form a covalent bond with nucleophilic residues in the active site of target enzymes.

Covalent Inhibition: The chloroacetyl group is known to be a reactive electrophile that readily participates in nucleophilic substitution reactions. In a biological context, this reactivity is directed towards amino acid residues with nucleophilic side chains, most notably cysteine. The sulfur atom of a cysteine residue can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond. This irreversible binding to the active site of an enzyme leads to its inactivation.

This mechanism has been demonstrated for various chloroacetamide derivatives. For instance, chloroacetamide herbicides have been shown to covalently bind to the active site cysteine of plant type III polyketide synthases, leading to irreversible enzyme inactivation. Similarly, chloroacetamide-based inhibitors have been developed to target the active site cysteine of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis.

While direct evidence for the specific enzyme targets of this compound is not extensively documented in publicly available research, the well-established reactivity of the chloroacetamide warhead strongly suggests a similar mechanism of action. The interaction likely involves the formation of a covalent adduct with a cysteine residue within the binding pocket of a target protein, leading to the inhibition of its biological function. The specificity of this interaction would be determined by the rest of the molecule, which guides the chloroacetamide moiety to the active site of a particular enzyme.

Structure-Activity Relationships Governing Molecular Recognition

The biological activity of this compound and its analogues is significantly influenced by their chemical structure. The relationship between specific structural features and the resulting biological activity provides critical information for the rational design of more potent and selective compounds.

The key structural components that determine the activity of these compounds are:

The Chloroacetamide Moiety: As discussed, this group is essential for the covalent inhibition mechanism. The presence of the chlorine atom on the acetyl group confers the electrophilic character necessary for reaction with nucleophilic residues on target enzymes.

The N-Aryl Group: The nature of the aromatic ring and its substituents plays a crucial role in molecular recognition and binding affinity. The 4-fluorophenyl group in the parent compound is a key determinant of its biological effects. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site.

The N-Methyl Group: The presence of a methyl group on the nitrogen atom of the acetamide (B32628) linkage can influence the compound's conformation, lipophilicity, and metabolic stability. This, in turn, can affect its ability to reach its target and the duration of its action.

Studies on related N-aryl chloroacetamide derivatives have provided valuable insights into these structure-activity relationships. For example, research on the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides has shown that the position and nature of substituents on the phenyl ring significantly affect their efficacy. Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have been associated with high lipophilicity, which may facilitate passage through cell membranes to reach intracellular targets.

Biochemical Pathway Modulation by Molecular Interaction (in vitro studies)

The covalent modification of key enzymes by this compound analogues can lead to the modulation of various biochemical pathways. In vitro studies on related compounds have demonstrated a range of cellular effects, including cytotoxicity against cancer cells and inhibition of microbial growth.

The primary mode of action of chloroacetamide herbicides, for example, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net This is achieved by targeting the elongase enzymes involved in this pathway, leading to a disruption of cell membrane formation and ultimately inhibiting cell division and growth. researchgate.net

In the context of anticancer research, phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cells. nih.gov The observed cytotoxicity is likely a consequence of the inhibition of critical enzymes or signaling proteins involved in cell survival and proliferation.

The table below summarizes the in vitro cytotoxicity data for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which are close structural analogues of the subject compound.

| Compound | R (Substituent on N-phenyl ring) | Cell Line | IC50 (µM) |

|---|---|---|---|

| 2a | 2-NO2 | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2b | 3-NO2 | PC3 | 52 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2c | 4-NO2 | PC3 | 80 |

| MCF-7 | 100 | ||

| HL-60 | >100 | ||

| 2d | 2-OCH3 | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2e | 3-OCH3 | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2f | 4-OCH3 | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| Imatinib | (Reference Drug) | PC3 | 40 |

| MCF-7 | 98 | ||

| HL-60 | Not Tested |

Data from Aliabadi et al., 2013. nih.gov

These findings, while not specific to this compound, provide strong evidence that this class of compounds can modulate biochemical pathways related to cell viability and proliferation. The underlying mechanism is likely the covalent inhibition of key enzymes within these pathways, leading to the observed cytotoxic effects in vitro. Further research is needed to identify the specific molecular targets of this compound and to fully elucidate the biochemical consequences of its interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-aryl acetamides often involves the acylation of an aniline (B41778) derivative with an acyl chloride, a method that can generate stoichiometric amounts of hydrogen halide byproduct. nih.gov Future research could focus on developing more sustainable and efficient synthetic routes to 2-chloro-N-(4-fluorophenyl)-N-methylacetamide.

Key Research Objectives:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the amidation reaction under milder conditions and with higher atom economy.

Green Solvents: Exploring the use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to improve reaction control, safety, and scalability.

Alternative Reagents: Exploring the use of less hazardous acylating agents as alternatives to chloroacetyl chloride.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Acylation | Well-established, often high-yielding. | Use of hazardous reagents, formation of byproducts. |

| Catalytic Amidation | Milder reaction conditions, higher atom economy. | Catalyst cost and recovery, optimization of reaction parameters. |

| Flow Synthesis | Enhanced safety and control, easy scalability. | Initial setup costs, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, potential for localized overheating. |

Integration of Advanced Computational and Experimental Techniques

The integration of computational modeling with experimental studies can provide a deeper understanding of the molecular properties and reactivity of this compound. Such an approach can accelerate the discovery of new applications and optimize its properties for specific purposes.

Potential Research Areas:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict molecular geometry, electronic structure, spectroscopic properties, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, at interfaces) to understand its conformational dynamics and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: For related N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been used to predict biological activity. nih.gov Similar studies on this compound and its derivatives could guide the design of new compounds with desired biological profiles.

Advanced Spectroscopic and Crystallographic Analysis: Utilizing techniques such as 2D NMR, X-ray crystallography, and advanced mass spectrometry to precisely characterize the structure and properties of the compound and its reaction products.

Exploration of New Chemical Applications in Materials Science or Catalyst Design

The structural features of this compound suggest its potential as a building block in materials science and as a ligand in catalysis, though these areas remain largely unexplored for this specific molecule.

Hypothetical Applications:

Polymer Science: The reactive chloroacetyl group could be used to functionalize polymers, introducing the fluorophenyl moiety to modify surface properties, thermal stability, or optical characteristics. The N-methyl group can influence the solubility and processing of such polymers.

Ligand Development for Catalysis: The nitrogen and oxygen atoms of the amide group, along with the fluorine atom on the phenyl ring, could act as coordination sites for metal ions. Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions. mit.edu

Functional Materials: The fluorinated phenyl ring could impart hydrophobic or oleophobic properties, making it a candidate for the development of self-cleaning surfaces or functional coatings.

Systematic Design of Advanced Molecular Probes for Biochemical Research

N-substituted chloroacetamides are known to be reactive towards nucleophilic residues in biomolecules, such as cysteine and histidine. This reactivity can be harnessed to design molecular probes for studying biological processes.

Future Research in this Area Could Involve:

Covalent Labeling of Proteins: Designing derivatives of this compound that incorporate a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). These probes could be used to selectively label and identify proteins with reactive nucleophiles in their active sites or other accessible regions.

Enzyme Inhibitor Scaffolds: The chloroacetamide "warhead" is a common feature in covalent enzyme inhibitors. nih.gov Systematic modification of the 4-fluorophenyl-N-methyl part of the molecule could lead to the development of potent and selective inhibitors for specific enzymes, which could be valuable tools for biochemical research.

Probes for Studying Drug Resistance: In the context of anticancer or antimicrobial research, derivatives of this compound could be developed to probe the mechanisms of drug resistance associated with specific enzymes or transport proteins. nih.govuea.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-fluorophenyl)-N-methylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) methylamination of 4-fluoroaniline to form N-methyl-4-fluoroaniline, followed by (2) condensation with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or THF are used at 0–5°C to minimize side reactions. Yields (~65–80%) can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and using dropwise addition to prevent exothermic side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect signals for the N-methyl group at δ 3.0–3.2 ppm (singlet), aromatic protons (4-fluorophenyl) as doublets between δ 7.0–7.6 ppm (J = 8–9 Hz), and the chloroacetamide –CH2Cl group as a singlet at δ 4.2–4.3 ppm.

- IR : Strong absorption bands at ~1674 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 202.6 (calculated) with fragments corresponding to loss of –CH2Cl (m/z 167.1) .

Q. What safety protocols are essential when handling halogenated acetamides like this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles), conduct reactions in a fume hood, and avoid skin contact. Chloroacetyl chloride (precursor) is highly corrosive; neutralize spills with sodium bicarbonate. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Monitor air quality for volatile byproducts using gas chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining hydrogen bonding patterns?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds (as seen in non-methylated analogs) stabilize the crystal lattice. Discrepancies in bond angles or torsion angles can arise from thermal motion; use anisotropic displacement parameters and high-resolution data (R factor < 0.05) to validate models. Compare with analogous structures (e.g., 2-chloro-N-(4-fluorophenyl)acetamide, Cc space group) to identify methyl group effects .

Q. What computational methods predict the bioactivity of derivatives, and how do they correlate with experimental results?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometries and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition). For example, methyl substitution may enhance lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives .

Q. How does the N-methyl group influence intermolecular interactions compared to non-methylated analogs?

- Methodological Answer : The N-methyl group reduces N–H hydrogen bonding capacity, altering crystal packing. In non-methylated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide), intermolecular N–H···O bonds form infinite chains along the c-axis. Methyl substitution disrupts this, favoring van der Waals interactions and C–H···π stacking. SC-XRD data (e.g., monoclinic vs. orthorhombic systems) and Hirshfeld surface analysis quantify these differences .

Q. What strategies optimize regioselectivity in multi-step syntheses of heterocyclic compounds using this acetamide?

- Methodological Answer : Use this compound as a precursor for cyclization reactions. For example, reflux with hydrazine yields pyrazoline derivatives, while coupling with thiourea forms thiazolidinones. Control regioselectivity via pH (acidic for SN1, basic for SN2) and catalysts (e.g., CuI for Ullmann couplings). Monitor reaction progress via TLC and LC-MS to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.